molecular formula C19H28N2O4S B3940120 1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate

1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate

Cat. No. B3940120
M. Wt: 380.5 g/mol
InChI Key: LFDQHJOHVOZSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate, commonly known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer researchers and has since been the subject of numerous scientific studies.

Mechanism of Action

CP 55940 acts on the cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. It is a full agonist of these receptors, meaning that it activates them to produce a range of physiological effects. CP 55940 has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
CP 55940 has a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and changes in appetite and mood. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CP 55940 has several advantages for use in laboratory experiments, including its potency and selectivity for the cannabinoid receptors. However, it also has limitations, including its potential for abuse and its psychoactive effects, which may complicate experimental results.

Future Directions

There are several potential future directions for research on CP 55940, including further investigation of its therapeutic potential in the treatment of pain and inflammation, as well as its potential use in the treatment of neurological disorders. Additionally, research may focus on developing safer and more selective analogs of CP 55940 for use in laboratory experiments and potential clinical applications.

Scientific Research Applications

CP 55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis and epilepsy.

properties

IUPAC Name

1-cyclopentyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S.C2H2O4/c1-20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-3-5-16;3-1(4)2(5)6/h6-9,16H,2-5,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDQHJOHVOZSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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